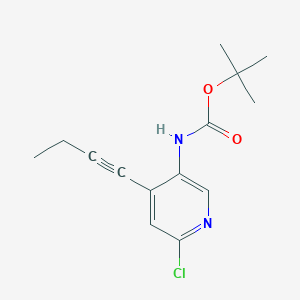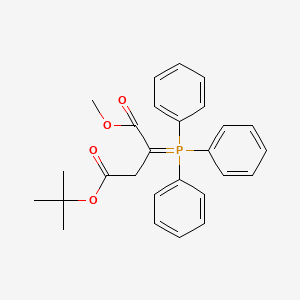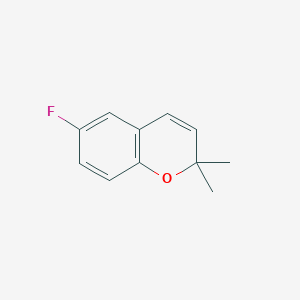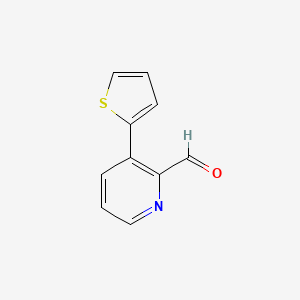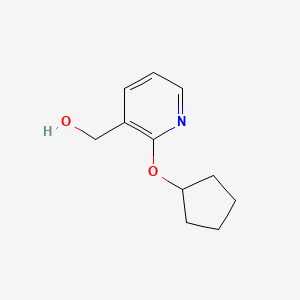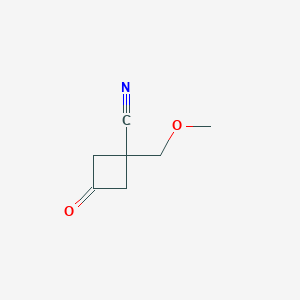
1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile
Übersicht
Beschreibung
1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile is an organic compound with a unique structure that includes a methoxymethyl group, a cyclobutanone ring, and a nitrile group
Vorbereitungsmethoden
The synthesis of 1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile typically involves multiple steps. One common method includes the reaction of cyclobutanone with methoxymethyl chloride in the presence of a base to form the methoxymethyl derivative. This intermediate is then reacted with a cyanating agent, such as sodium cyanide, to introduce the nitrile group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for constructing various chemical compounds.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological properties useful in treating diseases.
Industry: The compound is used in the development of new materials, including polymers and resins. Its reactivity allows for the creation of materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The nitrile group may also play a role in the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile can be compared with similar compounds such as:
Cyclobutanone derivatives: These compounds share the cyclobutanone ring but differ in the substituents attached to the ring. The presence of the methoxymethyl and nitrile groups in this compound makes it unique.
Methoxymethyl derivatives: Compounds with the methoxymethyl group but different core structures. The combination of the methoxymethyl group with the cyclobutanone ring and nitrile group in this compound provides distinct chemical properties.
Nitrile-containing compounds: These compounds contain the nitrile group but may have different ring structures or substituents. The specific arrangement of functional groups in this compound contributes to its unique reactivity and applications.
Eigenschaften
Molekularformel |
C7H9NO2 |
|---|---|
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C7H9NO2/c1-10-5-7(4-8)2-6(9)3-7/h2-3,5H2,1H3 |
InChI-Schlüssel |
RZRVMUOPWGCXJL-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1(CC(=O)C1)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
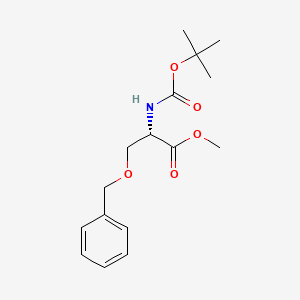
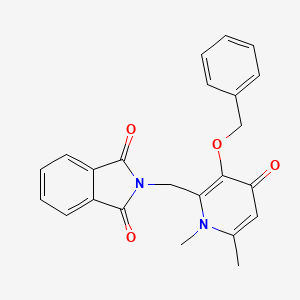
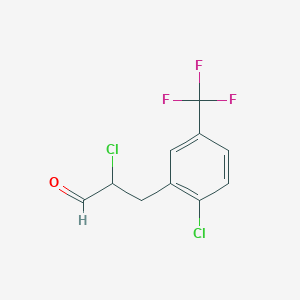
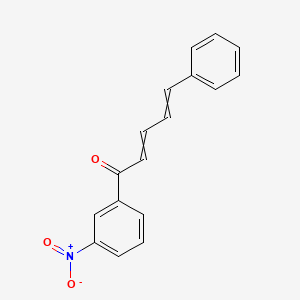

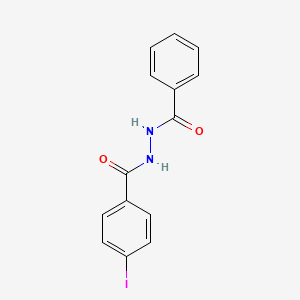
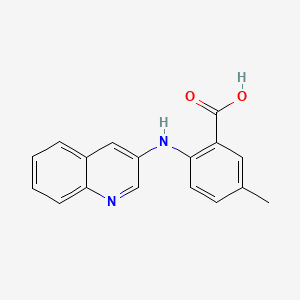
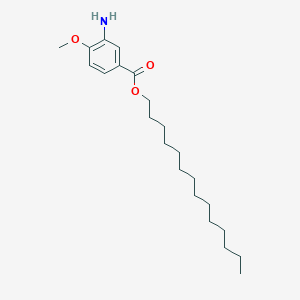
![1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide](/img/structure/B8484226.png)
